molecular formula C13H19N5O3S B6519185 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propane-1-sulfonamide CAS No. 921083-15-0

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propane-1-sulfonamide

Cat. No.: B6519185
CAS No.: 921083-15-0
M. Wt: 325.39 g/mol
InChI Key: LRAXXWULFRREKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. While the specific synthesis pathway for this compound is not detailed in the literature, similar compounds have been synthesized using various methods . For instance, biocatalytic reductive amination has been used for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a tetrazol ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. Attached to this ring is a sulfonamide group (-SO2NH2), an ethoxyphenyl group (C6H4OCH2CH3), and a propyl group (CH2CH2CH3) .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, bioactivity, and potential applications. Given the bioactivity of similar compounds, it may have potential as a therapeutic agent .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c1-3-9-22(19,20)14-10-13-15-16-17-18(13)11-5-7-12(8-6-11)21-4-2/h5-8,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAXXWULFRREKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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